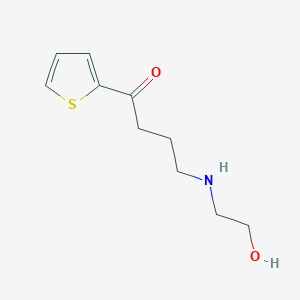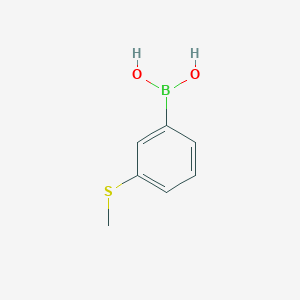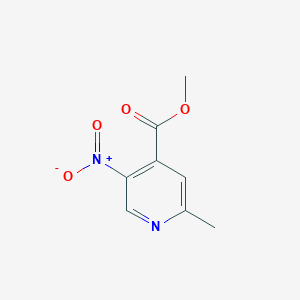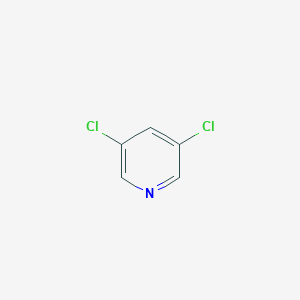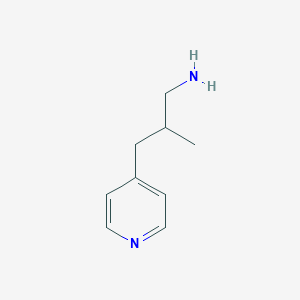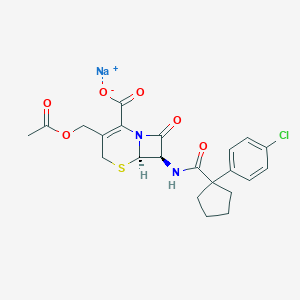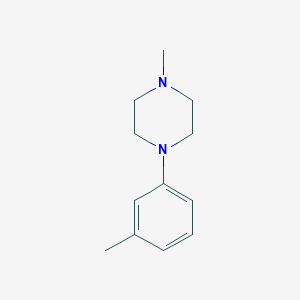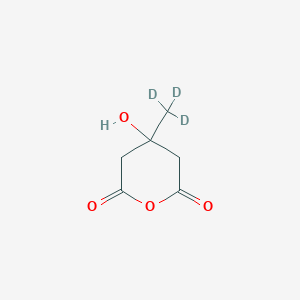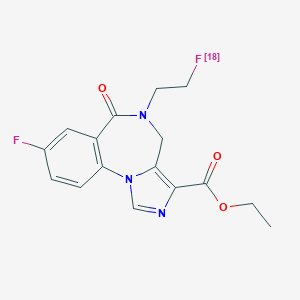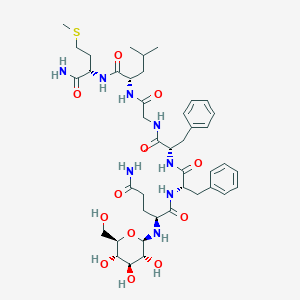
Substance P (6-11), glu(glc)(6)-
説明
Substance P (6-11), glu(glc)(6)-: is a synthetic peptide derivative of Substance P, a neuropeptide involved in various physiological processes. This compound is specifically designed to include a glucose moiety attached to the glutamic acid residue at position 6, enhancing its stability and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Substance P (6-11), glu(glc)(6)- involves conventional peptide synthesis techniques. The process typically starts with the solid-phase synthesis of the peptide chain, followed by the attachment of the glucose moiety to the glutamic acid residue. The reaction conditions include:
Solid-phase peptide synthesis: Using a resin-bound amino acid as the starting material, the peptide chain is elongated by sequential addition of protected amino acids.
Deprotection and cleavage: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers.
Glycosylation: The glucose moiety is attached to the glutamic acid residue using glycosylation reagents such as glycosyl donors and catalysts.
Industrial Production Methods: Industrial production of Substance P (6-11), glu(glc)(6)- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: Substance P (6-11), glu(glc)(6)- undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Chemistry: Substance P (6-11), glu(glc)(6)- is used in chemical research to study peptide synthesis, glycosylation, and peptide stability.
Biology: In biological research, this compound is used to investigate the role of Substance P in various physiological processes, including pain perception, inflammation, and immune response.
Medicine: In medical research, Substance P (6-11), glu(glc)(6)- is explored for its potential therapeutic applications, such as pain management, anti-inflammatory treatments, and neuroprotection.
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and as a model compound for studying peptide drug delivery systems.
作用機序
Substance P (6-11), glu(glc)(6)- exerts its effects by binding to the neurokinin-1 receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, leading to the release of secondary messengers such as calcium ions and cyclic adenosine monophosphate. These secondary messengers mediate various physiological responses, including pain perception, inflammation, and immune modulation.
類似化合物との比較
Substance P (6-11): The parent compound without the glucose moiety.
Substance P (5-11): A shorter peptide fragment of Substance P.
[Arg6,D-Trp7,9,NmePhe8]-Substance P (6-11): A modified version with enhanced receptor binding affinity.
Uniqueness: Substance P (6-11), glu(glc)(6)- is unique due to the presence of the glucose moiety, which enhances its stability and bioavailability compared to other similar compounds. This modification allows for improved therapeutic potential and targeted delivery in medical applications.
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N8O12S/c1-23(2)18-28(40(60)47-26(37(44)57)16-17-63-3)46-33(53)21-45-38(58)29(19-24-10-6-4-7-11-24)48-41(61)30(20-25-12-8-5-9-13-25)49-39(59)27(14-15-32(43)52)50-42-36(56)35(55)34(54)31(22-51)62-42/h4-13,23,26-31,34-36,42,50-51,54-56H,14-22H2,1-3H3,(H2,43,52)(H2,44,57)(H,45,58)(H,46,53)(H,47,60)(H,48,61)(H,49,59)/t26-,27-,28-,29-,30-,31+,34+,35-,36+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXXCIUBXFESSG-OMLRTXNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N8O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155776 | |
| Record name | Substance P (6-11), glu(glc)(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
903.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128022-96-8 | |
| Record name | Substance P (6-11), glu(glc)(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128022968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Substance P (6-11), glu(glc)(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


